molecular formula C11H18S B097192 2-Heptylthiophene CAS No. 18794-78-0

2-Heptylthiophene

Cat. No. B097192
CAS RN: 18794-78-0
M. Wt: 182.33 g/mol
InChI Key: FGGZOCMVJAJPMH-UHFFFAOYSA-N
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Description

2-Heptylthiophene is an organosulfur compound with the formula C11H18S . It has a molecular weight of 182.326 . It is also known by other names such as 2-n-Heptylthiophene .


Synthesis Analysis

Thiophene derivatives, including 2-Heptylthiophene, have been synthesized through various methods. A recent review highlighted the synthesis of thiophene derivatives by heterocyclization of various substrates . Another method involves the use of trithiocarbonate anions (CS3 2-) generated in situ from CS2 and KOH in dimethyl sulfoxide, used as a novel S2-synthon for the synthesis of 2,5-disubstituted thiophenes from 1,3-butadiynes .


Molecular Structure Analysis

The molecular structure of 2-Heptylthiophene can be viewed using Java or Javascript . The structure is available as a 2D Mol file or as a computed 3D SD file .


Physical And Chemical Properties Analysis

2-Heptylthiophene has a molecular weight of 182.326 . More detailed physical and chemical properties were not found in the search results.

Scientific Research Applications

Synthesis and Biological Activity

  • Synthesis of 2-Aminothiophene Derivatives: Chemistry of 2-aminothiophenes, including derivatives of 2-heptylthiophene, is a dynamic field. These compounds exhibit significant biological activities such as antimicrobial, antifungal, anti-inflammatory, analgesic, antioxidant, and antitumor activities (Prasad et al., 2017).

Organic Electronics and Materials Science

  • Electrochemical Synthesis and Characterization: Research on the electrochemical dimerization of 2-amino-3-cyano-4-phenylthiophene (a related derivative) in acetonitrile solutions, exploring its potential for creating regioregular oligomers and polymers (Ekinci et al., 2002).
  • Crystallization Properties of Polythiophene Derivatives: Investigation into the crystal structure of polyselenophene analogs (related to polythiophene derivatives like 2-heptylthiophene) to understand their self-assembled structures and applications in various studies and uses (Li et al., 2011).

Chemistry and Catalysis

  • Palladium-Catalyzed Decarboxylative C-H Bond Arylation: Study on the use of thiophene derivatives, including 2-heptylthiophene, in palladium-catalyzed reactions for synthesizing valuable 2-arylthiophenes, demonstrating their importance in organic synthesis and catalysis (Hu et al., 2012).

Photovoltaic and Sensing Applications

  • Synthesis and Photovoltaic Properties: Synthesis of two-dimensional conjugated polythiophene derivatives for potential application in polymer solar cells, highlighting the versatility and efficiency of thiophene-based materials in photovoltaic applications (Wang et al., 2012).
  • Room Temperature NO2 Sensing Properties: Development of polythiophene films for gas sensing, specifically for NO2 at room temperature, indicating the potential of thiophene-based materials in environmental monitoring and sensing technologies (Navale et al., 2014).

Safety And Hazards

While specific safety data for 2-Heptylthiophene was not found, safety data for similar compounds suggest that they may be flammable and cause skin and eye irritation . They may also be harmful if inhaled .

properties

IUPAC Name

2-heptylthiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18S/c1-2-3-4-5-6-8-11-9-7-10-12-11/h7,9-10H,2-6,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGGZOCMVJAJPMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC1=CC=CS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10172121
Record name 2-Heptylthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10172121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Heptylthiophene

CAS RN

18794-78-0
Record name 2-Heptylthiophene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18794-78-0
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Heptylthiophene
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Record name 2-Heptylthiophene
Source EPA DSSTox
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Record name 2-heptylthiophene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
46
Citations
MN Kim, RC Lindsay - Journal of the Korean Society of Food …, 1992 - koreascience.kr
… p-Thiocresol, 2-chlorophenol, 1,2-dichlorobenzene, dipropyl disulfide, 2-isobutyl-4,5-dimethylthiazole, diethyltrisulfide, and 2-heptylthiophene were formed after 4 weeks of storage, but …
Number of citations: 4 koreascience.kr
XP Ma, P Zhan, HL Tian, ZS Wei, KX Li - Shipin Kexue/Food …, 2020 - cabdirect.org
Gas chromatography-mass spectrometry (GC-MS) and descriptive sensory analysis (DSA) were used to analyze and identify the flavor characteristics of the Maillard reaction products (…
Number of citations: 2 www.cabdirect.org
FB Whitfield, DS Mottram, S Brock… - Journal of the …, 1988 - Wiley Online Library
… 2-Butyl-, 2-pentyl-, 2-hexyl- and 2-heptylthiophene were only detected in the mixture containing both cysteine and lecithin, and of these 2-heptylthiophene was produced in a larger …
Number of citations: 134 onlinelibrary.wiley.com
S Song, X Zhang, Z Xiao, Y Niu, K Hayat… - Journal of Chromatography …, 2012 - Elsevier
… to be responsible for the largest quantities of 2-heptylthiophene in sample BF7. For example, the concentration of 2-heptylthiophene was approximately 7.07-fold higher in sample BF7 (…
Number of citations: 38 www.sciencedirect.com
W Du, Y Wang, Q Yan, S Bai, Y Huang, L Li… - Food Research …, 2023 - Elsevier
… class of volatile compounds, and 2-pentylthiophene, 2-heptylthiophene, and thieno[3,2-b]… System A (containing nonanal) produced a very high amount of 2-heptylthiophene, which is …
Number of citations: 3 www.sciencedirect.com
W Du, Y Wang, Y Huang, L Li, Y Mu, B Fan… - Available at SSRN … - papers.ssrn.com
… A produces a very high amount of 2-heptylthiophene. 2-Heptylthiophene 212 … 2-heptylthiophene, and 2,5-thiophenedicarboxaldehyde. It is of great 334 …
Number of citations: 0 papers.ssrn.com
Y Zhang, CT Ho - Journal of Agricultural and Food Chemistry, 1989 - ACS Publications
Mixtures of 2, 4-decadienal with either cysteine or glutathione were reacted in a closed sample cylinder in an aqueous medium. Each solution was adjusted to pH 7.5 and heated for 1 h …
Number of citations: 110 pubs.acs.org
J Zhao, T Wang, J Xie, Q Xiao, J Cheng, F Chen… - Food chemistry, 2019 - Elsevier
Glutathione and glucose with or without chicken fat/oxidized chicken fat were thermally reacted for generation of stewed meat-like aroma, where 42 sulfur-containing odorants were …
Number of citations: 57 www.sciencedirect.com
LJ Farmer, DS Mottram… - … of the Science of Food and …, 1989 - Wiley Online Library
… Eluting very close to 2-heptylthiophene (99) was a compound (100) with an almost identical mass spectrum and the same molecular formula as 2-hexylthiophene, albeit with a smaller …
Number of citations: 221 onlinelibrary.wiley.com
LJ Farmer, DS Mottram - Journal of the Science of Food and …, 1990 - Wiley Online Library
… that of 2-heptylthiophene, was tentatively identified as 2-pentylthiapyran (Mottram and Salter 1989). In our previous paper this compound was incorrectly identified as 2-heptylthiophene (…
Number of citations: 177 onlinelibrary.wiley.com

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